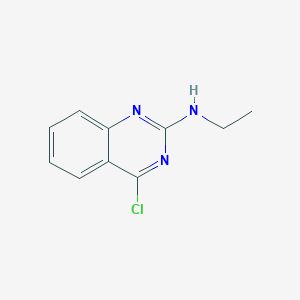
4-chloro-N-ethylquinazolin-2-amine
Übersicht
Beschreibung
4-chloro-N-ethylquinazolin-2-amine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-N-ethylquinazolin-2-amine is a derivative of quinazoline, a class of compounds that has garnered significant interest due to their diverse biological activities, including anticancer, antileishmanial, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit potent inhibition of various cancer cell lines. For instance, 4-anilinoquinazolines have shown promising results as protein kinase inhibitors, which are critical in cancer signaling pathways. Compounds like gefitinib and erlotinib have been successful in clinical settings, suggesting that this compound may share similar mechanisms of action.
A study reported that compounds with a quinazoline scaffold demonstrated low micromolar inhibition potency against cancer cell lines such as HCT-116 and HepG2, with IC50 values ranging from 12.4 µM to 20 µM .
Antileishmanial Activity
Recent findings suggest that quinazoline derivatives possess significant antileishmanial activity. A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and L. amazonensis. The most potent compound in this series exhibited an EC50 value of 150 nM against L. donovani . Although specific data for this compound is limited, its structural similarity to these active compounds indicates potential efficacy against leishmaniasis.
Antimicrobial Activity
Quinazolines have also been recognized for their antimicrobial properties. Compounds targeting cytochrome bd oxidase in Mycobacterium tuberculosis have shown promising results. For example, N-phenethylquinazolin-4-yl-amines demonstrated effective inhibition against multiple strains of tuberculosis with IC50 values ranging from 11 µM to 27 µM . The structural modifications akin to those in this compound could enhance its antimicrobial activity.
Structure–Activity Relationship (SAR)
The SAR studies conducted on quinazoline derivatives reveal that the position and type of substituents significantly influence biological activity. For instance:
- Chloro Substitution : The presence of a chloro group at the 4-position has been associated with increased potency in various assays.
- Alkyl Substituents : Alkyl groups at the N-position often enhance solubility and bioavailability, which are critical for therapeutic effectiveness.
Table 1 summarizes the relationship between specific structural modifications and biological activity based on recent studies.
| Compound | Substituent | Activity Type | EC50/IC50 Values |
|---|---|---|---|
| Quinazoline 15 | N2-benzyl | Antileishmanial | 150 nM |
| Quinazoline Derivative | 4-Chloro | Anticancer | 12.4 - 20 µM |
| N-Phenethyl Compound | Cytochrome bd Inhibitor | Antimicrobial | 11 - 27 µM |
Case Studies
- Antileishmanial Study : In vivo testing of quinazoline derivatives demonstrated a reduction in liver parasitemia by up to 37% in murine models when administered intraperitoneally at doses of 15 mg/kg/day for five consecutive days .
- Anticancer Studies : A comparative analysis showed that certain quinazolines induced significant morphological changes in HepG2 cells after treatment, indicating potential cytotoxic effects .
Eigenschaften
IUPAC Name |
4-chloro-N-ethylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-2-12-10-13-8-6-4-3-5-7(8)9(11)14-10/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERRNDQAHNCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















